molecular formula C11H8BrClN2 B8450825 5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl

5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl

Cat. No. B8450825
M. Wt: 283.55 g/mol
InChI Key: CFYZVOXDYVIMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-2-chloro-4-(2-methylpyridin-3-yl)pyridine

InChI

InChI=1S/C11H8BrClN2/c1-7-8(3-2-4-14-7)9-5-11(13)15-6-10(9)12/h2-6H,1H3

InChI Key

CFYZVOXDYVIMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.73 g (11.3 mmol) trifluoro-methanesulfonic acid 2-methyl-pyridin-3-yl ester, 3.16 g (12.4 mmol) bis(pinacolato)diboron, 3.33 g (33.9 mmol) potassium acetate and 0.46 g (0.56 mmol) dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct in 75 ml N,N-dimethylformamide was heated at 80° C. over night under argon. After cooling to room temperature 5.40 g (17.0 mmol) 5-bromo-2-chloro-4-iodo-pyridine, another portion of 0.46 g (0.56 mmol) dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct and 30 ml of a deoxygenated 2 M aqueous solution of sodium carbonate were added. The reaction mixture was heated at 80° C. for 4.5 h. After cooling to room temperature the mixture was diluted with water and extracted with three portions of tert-butyl methyl ether. The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Flash column chromatography gave 1.00 (31%) of the title compound as a light yellow solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.46 g
Type
catalyst
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
31%

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